molecular formula C9H12N2O3 B1461446 4-Ethoxy-3-nitrobenzylamine CAS No. 1094264-93-3

4-Ethoxy-3-nitrobenzylamine

Cat. No.: B1461446
CAS No.: 1094264-93-3
M. Wt: 196.2 g/mol
InChI Key: GIJDOHUYWOFMQZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzylamine is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of an ethoxy group, a nitro group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-nitrobenzylamine typically involves the nitration of 4-ethoxybenzylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-nitrobenzylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 4-Ethoxy-3-aminobenzylamine.

    Substitution: Various substituted benzylamines depending on the substituent introduced.

    Oxidation: 4-Ethoxy-3-nitrobenzaldehyde or 4-Ethoxy-3-nitrobenzoic acid.

Scientific Research Applications

4-Ethoxy-3-nitrobenzylamine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme interactions and as a potential probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-nitrobenzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the amine group can form hydrogen bonds or ionic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzylamine: Lacks the ethoxy group, which affects its solubility and reactivity.

    4-Nitrobenzylamine: Lacks the ethoxy group, leading to different chemical properties and applications.

Uniqueness

4-Ethoxy-3-nitrobenzylamine is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for specific interactions and transformations that are not possible with similar compounds lacking one of these groups.

Properties

IUPAC Name

(4-ethoxy-3-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJDOHUYWOFMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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